
N,N-diethylethanamine;3,4-dinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;3,4-dinitrophenol: is a compound that combines the properties of an amine and a nitrophenol N,N-diethylethanamine is a tertiary amine, while 3,4-dinitrophenol is a nitrophenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine: can be synthesized by the alkylation of ammonia with ethyl halides under basic conditions. The reaction typically involves the use of sodium or potassium hydroxide as a base.
3,4-dinitrophenol: is prepared by the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition.
Industrial Production Methods:
N,N-diethylethanamine: is produced industrially by the continuous alkylation of ammonia with ethyl chloride in the presence of a catalyst such as aluminum chloride.
3,4-dinitrophenol: is manufactured by the controlled nitration of phenol in large-scale reactors, followed by purification through recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide in the presence of oxidizing agents such as potassium permanganate.
Reduction: 3,4-dinitrophenol can be reduced to 3,4-diaminophenol using reducing agents like sodium dithionite.
Substitution: Both components can participate in nucleophilic substitution reactions. For example, N,N-diethylethanamine can react with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 3,4-dinitrophenol: 3,4-diaminophenol.
Substitution reactions: Quaternary ammonium salts, acylated amines.
Scientific Research Applications
Chemistry:
N,N-diethylethanamine: is used as a base in organic synthesis, particularly in the formation of amides and esters.
3,4-dinitrophenol: is used as a reagent in the synthesis of dyes and explosives.
Biology:
N,N-diethylethanamine: is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
3,4-dinitrophenol: is used in biochemical studies to investigate mitochondrial function and oxidative phosphorylation.
Medicine:
N,N-diethylethanamine: is explored for its potential as a local anesthetic due to its structural similarity to other anesthetic agents.
3,4-dinitrophenol: has been studied for its effects on metabolic rate and weight loss, although its use is limited due to toxicity concerns.
Industry:
N,N-diethylethanamine: is used as a catalyst in the production of polyurethane foams.
3,4-dinitrophenol: is used in the manufacture of pesticides and herbicides.
Mechanism of Action
N,N-diethylethanamine:
- Acts as a nucleophile in organic reactions, attacking electrophilic centers to form new bonds.
- In drug delivery, it forms stable complexes with drugs, enhancing their solubility and bioavailability.
3,4-dinitrophenol:
- Uncouples oxidative phosphorylation by dissipating the proton gradient across the mitochondrial membrane, leading to increased heat production and decreased ATP synthesis.
- This mechanism is utilized in studies of mitochondrial function and metabolic regulation.
Comparison with Similar Compounds
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
2,4-dinitrophenol: Similar nitrophenol structure but with nitro groups at different positions.
Uniqueness:
N,N-diethylethanamine: has a higher molecular weight and different steric properties compared to N,N-dimethylethanamine, affecting its reactivity and applications.
3,4-dinitrophenol: has unique positioning of nitro groups, influencing its chemical reactivity and biological effects compared to 2,4-dinitrophenol.
Properties
CAS No. |
37501-37-4 |
|---|---|
Molecular Formula |
C12H19N3O5 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N,N-diethylethanamine;3,4-dinitrophenol |
InChI |
InChI=1S/C6H4N2O5.C6H15N/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;1-4-7(5-2)6-3/h1-3,9H;4-6H2,1-3H3 |
InChI Key |
VOMMIMQNPAFYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=C(C=C1O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



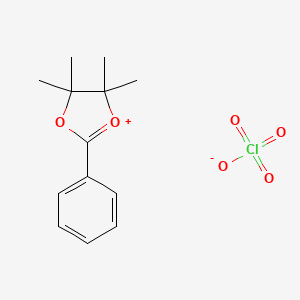
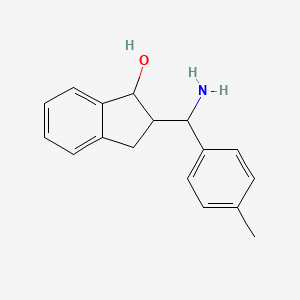
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)


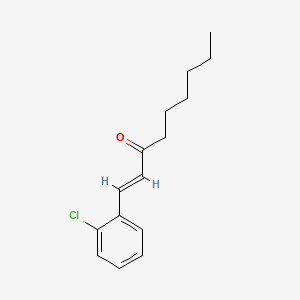
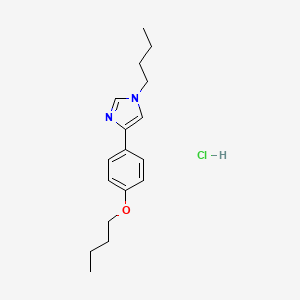

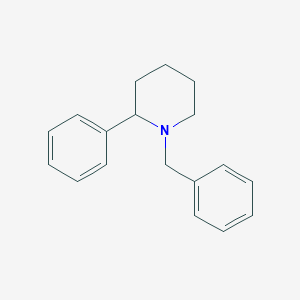
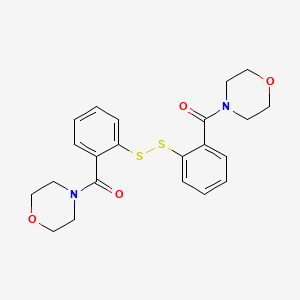
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
